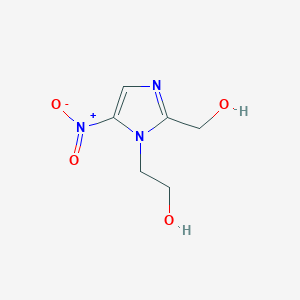

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole

Overview

Description

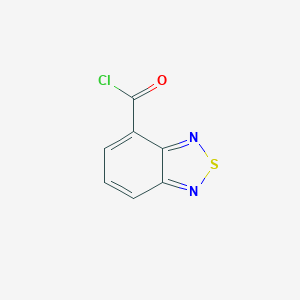

The compound "1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole" is a derivative of nitroimidazole, a class of compounds known for their biological activities, including antimicrobial properties and potential use in prodrug systems for targeted drug delivery to hypoxic tissues . The nitroimidazole moiety is a common feature in these compounds, which can undergo various chemical reactions, including reduction and nucleophilic substitution, to form different derivatives with potential biological applications 10.

Synthesis Analysis

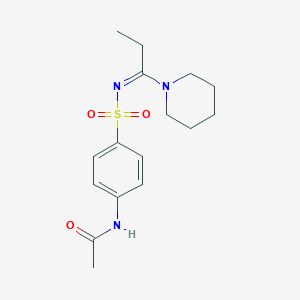

The synthesis of nitroimidazole derivatives often involves reactions with different nucleophiles or the introduction of substituents that can enhance the compound's biological activity. For instance, the reaction of 5-chloromethyl-1-methyl-2-nitroimidazole with anions derived from other compounds can lead to the formation of prodrug systems . Similarly, the reaction of 1-aryl-4-nitroimidazoles with hydroxylamine or 4-amino-1,2,4-triazole can result in the formation of aminated products or ring-transformed products, respectively . These synthetic routes highlight the versatility of nitroimidazole derivatives in forming a variety of biologically active compounds.

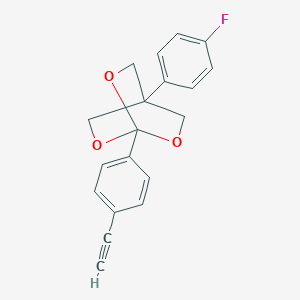

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives can significantly influence their biological activity. For example, the crystal structure of certain derivatives reveals that the nitro group orientation and the planarity of the imidazole ring can vary, which may affect the compound's interaction with biological targets . The presence of substituents such as hydroxyethyl or aminophenyl groups can lead to different packing in the crystal lattice, potentially affecting the compound's stability and reactivity .

Chemical Reactions Analysis

Nitroimidazole derivatives can undergo a range of chemical reactions, including reduction, nucleophilic substitution, and condensation. These reactions can lead to the formation of hydroxylamines, azoxy derivatives, and stable conjugates with glutathione, which may provide insights into the molecular mechanisms underlying the biological effects of these compounds in hypoxic mammalian cells . Additionally, the reactivity of the nitroimidazole ring towards nucleophiles can be exploited to synthesize compounds with antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroimidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of hydroxyethyl or hydroxymethyl groups can affect the compound's hydrophilicity and, consequently, its biological activity . The characterization of these compounds often involves spectroscopic techniques like IR, NMR, and mass spectrometry, which provide detailed information about their structure . The biological activities of these compounds, such as their inhibitory effects on enzymes like β-glucuronidase, can be evaluated through in vitro assays, and their potential toxicity can be assessed using cell-based assays 10.

Scientific Research Applications

Chemical Synthesis and Derivatives

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, as part of the broader class of nitroimidazoles, has been studied for its potential in chemical synthesis. Sehgal and Agrawal (1979) explored the hydroxymethylation of various nitroimidazoles, including 1-(2-hydroxyethyl) substituted 5-nitroimidazoles, which yielded 2-hydroxymethyl analogs. This research demonstrates the compound's utility in the synthesis of chemical derivatives, broadening its potential applications in various scientific fields (Sehgal & Agrawal, 1979).

Metabolite Analysis and Detection

A significant application of this compound is in metabolite analysis. Studies have developed methodologies for detecting this compound and its related metabolites in biological fluids. Gulaid et al. (1978) established a high-pressure liquid chromatographic method for determining metronidazole and its major metabolites, including this compound, in pharmacokinetic studies (Gulaid et al., 1978).

Genotoxicity Studies

The compound has also been evaluated for its genotoxic effects. Lambert, Lindblad, and Ringborg (1979) investigated the genotoxic activity of metronidazole and its metabolites, including this compound, in human lymphocytes. Their findings suggest the absence of direct genotoxic effects of these compounds on human lymphocytes in vitro, which is crucial for understanding the safety profile of drugs and their metabolites (Lambert et al., 1979).

Metabolic Pathways

Understanding the metabolic pathways of drugs is another important application. Stambaugh, Feo, and Manthei (1968) examined the metabolism of metronidazole and its major metabolites, including this compound. They found that these metabolites were excreted predominantly in the form of unchanged drug or compounds corresponding to metabolites of metronidazole, highlighting the role of these metabolites in drug metabolism and excretion (Stambaugh et al., 1968).

Mechanism of Action

Target of Action

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as metronidazole, primarily targets anaerobic bacteria and protozoa. The compound is selectively toxic to anaerobic organisms due to their ability to reduce the nitro group of metronidazole, which is a crucial step in its activation .

Mode of Action

Metronidazole enters the microbial cell by passive diffusion. Once inside, it undergoes reduction of its nitro group by ferredoxin or other redox proteins found in anaerobic organisms. This reduction process converts metronidazole into its active form, which then interacts with microbial DNA. The active form of metronidazole causes strand breakage and destabilization of the DNA helix, leading to inhibition of nucleic acid synthesis and ultimately cell death .

Biochemical Pathways

The reduction of metronidazole’s nitro group is a key biochemical pathway affected by this compound. This process is facilitated by the electron transport proteins in anaerobic bacteria and protozoa. The resulting nitroso and hydroxylamine derivatives of metronidazole are highly reactive and form covalent bonds with DNA, disrupting its structure and function. This disruption inhibits DNA replication and transcription, leading to cell death .

Pharmacokinetics

Metronidazole is well absorbed after oral administration, with bioavailability approaching 100%. It is widely distributed in body tissues and fluids, including the central nervous system. Metronidazole undergoes hepatic metabolism primarily through oxidation and glucuronidation. The metabolites are excreted in urine. The half-life of metronidazole is approximately 8 hours, and its pharmacokinetics can be influenced by liver function .

Result of Action

At the molecular level, metronidazole’s action results in the formation of DNA adducts and strand breaks, leading to the inhibition of DNA synthesis and cell death. At the cellular level, this results in the elimination of anaerobic bacteria and protozoa, making metronidazole effective in treating infections caused by these organisms .

Action Environment

The efficacy and stability of metronidazole can be influenced by environmental factors such as pH and the presence of oxygen. Metronidazole is most effective in anaerobic conditions where its reduction can occur. In aerobic environments, the presence of oxygen can inhibit the reduction process, reducing the drug’s efficacy. Additionally, the stability of metronidazole can be affected by light and heat, necessitating proper storage conditions to maintain its effectiveness .

properties

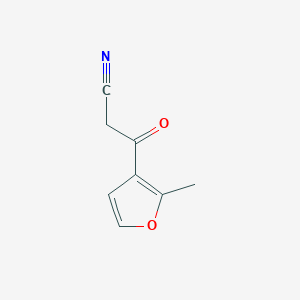

IUPAC Name |

2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHPOYAOLCAMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197426 | |

| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4812-40-2 | |

| Record name | Hydroxymetronidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4812-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RUI9488IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the pharmacological significance of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?

A: this compound is a major oxidative metabolite of metronidazole, an antibiotic primarily active against anaerobic bacteria and certain parasites. While less potent than the parent drug, this metabolite exhibits notable antimicrobial activity against certain organisms like Gardnerella vaginalis. [, , , ] This suggests it may contribute to the overall therapeutic effect of metronidazole. [, ]

Q2: How is this compound metabolized and excreted?

A: Research indicates that this compound, when administered to mice, is further metabolized into compounds also found in the urine of metronidazole-treated subjects. [] This suggests a metabolic pathway shared with the parent drug. Furthermore, renal function significantly influences its elimination half-life and accumulation. [] Specifically, its half-life increases with decreasing renal function, becoming particularly relevant in patients with severe or total renal failure. []

Q3: What analytical techniques are employed for the detection and quantification of this compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV detection [, ] and tandem mass spectrometry (MS/MS) [, ], are frequently employed to quantify this compound in biological samples. These techniques offer the sensitivity and specificity required for pharmacokinetic studies and residue monitoring in food products. [, , , ]

Q4: What challenges arise when analyzing this compound in complex matrices like food?

A: Analyzing this compound in complex matrices like food necessitates efficient extraction and purification methods to remove interfering compounds. [, ] Researchers utilize techniques like liquid-liquid extraction followed by solid-phase extraction to isolate the metabolite, ensuring accurate quantification. [, ] Validated analytical methods, adhering to guidelines like Commission Decision 2002/657/EC, are crucial to guarantee the reliability and accuracy of the analytical data. []

Q5: How does the structure of this compound relate to its coordination chemistry?

A: this compound, a substituted 5-nitroimidazole, can act as a ligand in platinum(II) complexes. [] X-ray crystallography confirmed the cis configuration of the complex formed with this ligand and platinum(II) chloride. [] This highlights the impact of the ligand's structure on the resulting complex's geometry.

Q6: What insights do we have into the placental transfer of this compound?

A: Research on metronidazole administration during cesarean sections revealed that this compound crosses the placental barrier, although at lower concentrations in the umbilical cord compared to maternal blood. [] This finding underscores the importance of considering potential fetal exposure when administering metronidazole during pregnancy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)